molecular formula C21H19N3O2S B14635186 Methanesulfonanilide, 4'-(4-methyl-9-acridinylamino)- CAS No. 53221-79-7

Methanesulfonanilide, 4'-(4-methyl-9-acridinylamino)-

Cat. No.: B14635186
CAS No.: 53221-79-7
M. Wt: 377.5 g/mol
InChI Key: BGCDRFRIYSWZDU-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry due to its potential antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, typically involves the reaction of 4-methyl-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly effective in rapidly dividing cells, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(9-Acridinylamino)methanesulfonanilide
  • Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-
  • SN-11838

Uniqueness

Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is unique due to its specific structural modifications that enhance its binding affinity to DNA and its potential antitumor activity. Compared to similar compounds, it shows higher efficacy in certain biological assays .

Properties

CAS No.

53221-79-7

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-14-6-5-8-18-20(14)23-19-9-4-3-7-17(19)21(18)22-15-10-12-16(13-11-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23)

InChI Key

BGCDRFRIYSWZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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